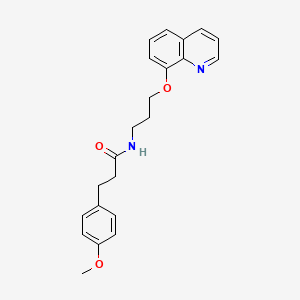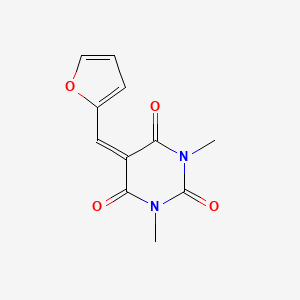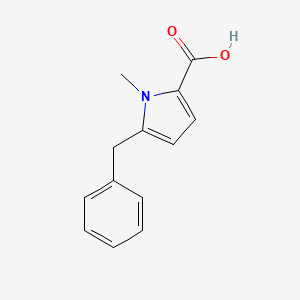![molecular formula C12H10FN2NaO2 B2966545 Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-70-2](/img/structure/B2966545.png)
Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base like sodium hydride.
Formation of the Sodium Salt:
- The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Using continuous flow reactors for better control over reaction conditions.
- Employing high-throughput screening for catalyst and solvent optimization.
- Implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the fluorine substituent, potentially yielding partially or fully reduced products.
Substitution: The fluorine atom on the benzimidazole ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Reduced benzimidazole or cyclopropylmethyl derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal-organic frameworks (MOFs).
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent due to the known activity of benzimidazole derivatives.
- Explored for its potential use in enzyme inhibition studies.
Medicine:
- Potential applications in drug development, particularly for targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals for pest control.
Mecanismo De Acción
Target of Action
Imidazoles are a class of compounds that have a wide range of targets due to their versatile structure. They are key components in many functional molecules used in various applications . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of the action of imidazoles can vary greatly depending on the specific compound and its target. Some imidazole derivatives have been shown to have antitumor potential against different cell lines . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting with an ortho-phenylenediamine derivative, the benzimidazole core is formed through a cyclization reaction with a suitable carboxylic acid or ester under acidic or basic conditions.
- Example: Heating ortho-phenylenediamine with 4-fluorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4-Fluorobenzimidazole: Similar structure but lacks the cyclopropylmethyl group, which may affect its biological activity.
Cyclopropylmethyl-benzimidazole: Lacks the fluorine atom, potentially altering its chemical reactivity and biological properties.
Uniqueness:
- The combination of the cyclopropylmethyl group and the fluorine atom in Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate provides a unique steric and electronic environment, which can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Propiedades
IUPAC Name |
sodium;1-(cyclopropylmethyl)-4-fluorobenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Na/c13-8-2-1-3-9-10(8)14-11(12(16)17)15(9)6-7-4-5-7;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXRTCJNFWOIEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
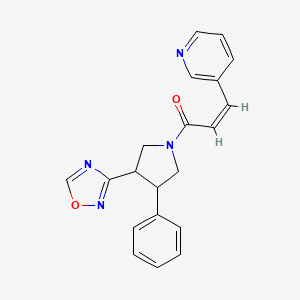
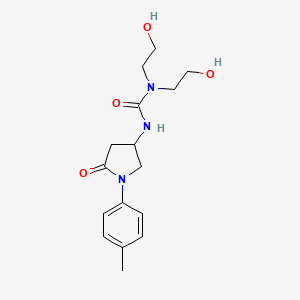
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)
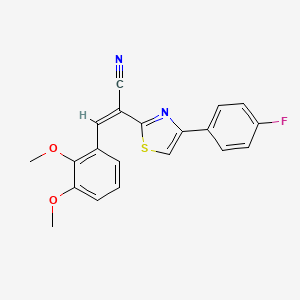
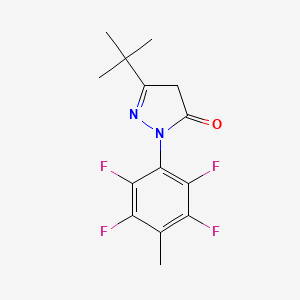
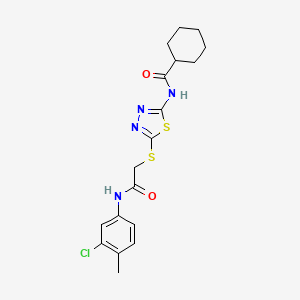
![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)
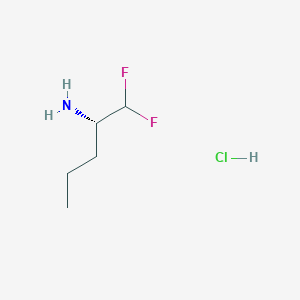
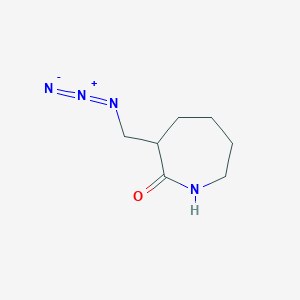
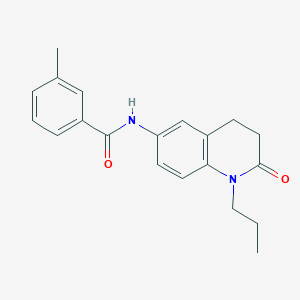
![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
